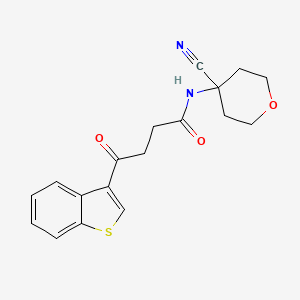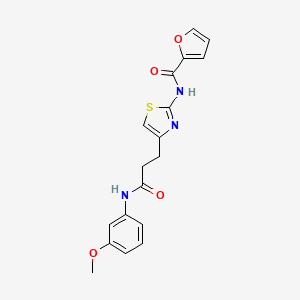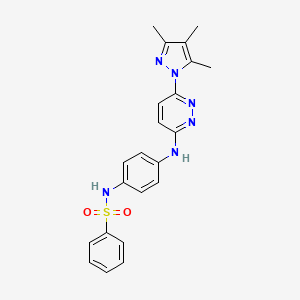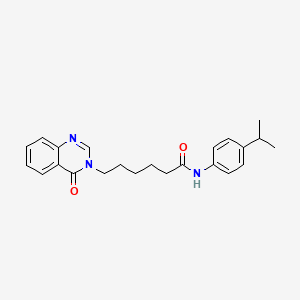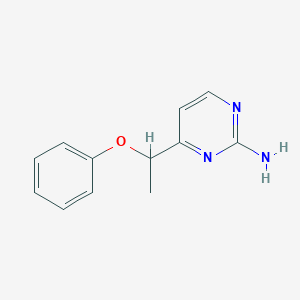
4-(1-苯氧乙基)-2-嘧啶胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Phenoxyethyl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a phenoxyethyl group attached to the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.
科学研究应用
4-(1-Phenoxyethyl)pyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit antiviral, anticancer, or anti-inflammatory properties.
Biological Studies: Researchers study the compound’s effects on cellular processes and its potential as a tool for probing biological pathways.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
作用机制
Target of Action
It’s known that thiazole derivatives, which share a similar structure, have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that compounds with a similar structure, such as thiazoles, can undergo electrophilic aromatic substitution . This process involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
For instance, they can influence the synthesis of neurotransmitters, such as acetylcholine . They can also undergo reactions at the benzylic position .
Pharmacokinetics
Thiazoles, which share a similar structure, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of 4-(1-Phenoxyethyl)-2-pyrimidinamine.
Result of Action
Thiazoles, which share a similar structure, are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs .
Action Environment
These highly mobile compounds are readily transported to surface and groundwater . This suggests that environmental factors such as pH, temperature, and presence of other chemicals could potentially influence the action of 4-(1-Phenoxyethyl)-2-pyrimidinamine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Phenoxyethyl)pyrimidin-2-amine typically involves the reaction of 2-chloropyrimidine with 1-phenoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with ammonia or an amine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of 4-(1-Phenoxyethyl)pyrimidin-2-amine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-(1-Phenoxyethyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like DMF or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
相似化合物的比较
Similar Compounds
4-(1-Phenoxyethyl)-2-pyrimidinone: Similar structure but with a ketone group instead of an amine.
4-(1-Phenoxyethyl)-2-pyrimidinol: Contains a hydroxyl group instead of an amine.
4-(1-Phenoxyethyl)-2-pyrimidinethione: Features a thione group in place of the amine.
Uniqueness
4-(1-Phenoxyethyl)pyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
4-(1-phenoxyethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9(11-7-8-14-12(13)15-11)16-10-5-3-2-4-6-10/h2-9H,1H3,(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIJNPSOZSWWBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NC=C1)N)OC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
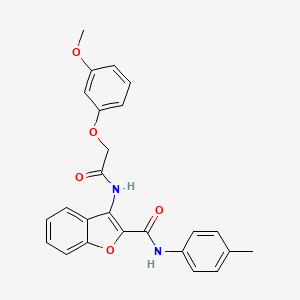
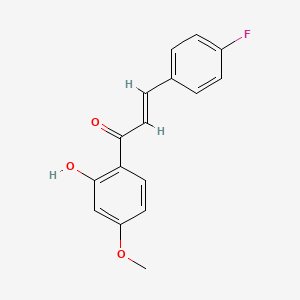
![(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene)-3-(trifluoromethyl)aniline](/img/structure/B2399483.png)
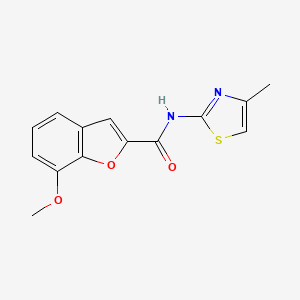
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2399485.png)
![Ethyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B2399486.png)
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2399487.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-chloro-4-nitrobenzamide](/img/structure/B2399490.png)
![6-Amino-5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2399491.png)

